molecular formula C14H21N B13614349 4-(2,3-Dimethylbenzyl)piperidine CAS No. 1211583-12-8

4-(2,3-Dimethylbenzyl)piperidine

Cat. No.: B13614349
CAS No.: 1211583-12-8
M. Wt: 203.32 g/mol
InChI Key: RHPZBNVPHCCOKK-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylbenzyl)piperidine is a substituted piperidine derivative featuring a benzyl group with methyl substituents at the 2- and 3-positions of the aromatic ring.

Properties

CAS No.

1211583-12-8

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-[(2,3-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-4-3-5-14(12(11)2)10-13-6-8-15-9-7-13/h3-5,13,15H,6-10H2,1-2H3

InChI Key

RHPZBNVPHCCOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylbenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 2,3-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium can be employed to facilitate the hydrogenation of precursor compounds, leading to the formation of the desired piperidine derivative .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylbenzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dimethylbenzyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

  • 4-(3,4-Dimethoxyphenyl)piperidine: This compound replaces the 2,3-dimethylbenzyl group with a 3,4-dimethoxyphenyl substituent.
  • Steric hindrance and electronic effects differ, which may alter reactivity in synthetic pathways .

Piperidine Core Modifications

  • Piperidine-4-carboxamide : Replacing the benzyl group with a carboxamide moiety introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors). This contrasts with the lipophilic benzyl group in 4-(2,3-dimethylbenzyl)piperidine, which may favor membrane permeability .

Pharmacological Analogues

  • Nifedipine (3,5-pyridinedicarboxylate derivative) : Though a dihydropyridine calcium channel blocker, its structural emphasis on aromatic substituents (e.g., nitro groups) highlights the importance of electron-withdrawing/donating groups in modulating activity—a principle applicable to optimizing this compound derivatives .
  • Histamine H3 Antagonists (e.g., 4-(heterocyclylalkoxy)phenyl-piperidine derivatives) : These compounds share the piperidine core but incorporate heterocyclic alkoxy groups for receptor targeting. The 2,3-dimethylbenzyl group in this compound may offer a unique selectivity profile compared to alkoxy-substituted analogs .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₄H₂₁N 2,3-dimethylbenzyl Likely lipophilic; CNS-targeting Inferred
4-(3,4-Dimethoxyphenyl)piperidine C₁₃H₁₉NO₂ 3,4-dimethoxyphenyl Enhanced solubility; neuroactive
Piperidine-4-carboxamide C₆H₁₂N₂O Carboxamide at C4 Hydrogen-bonding; enzyme inhibition
Nifedipine C₁₇H₁₈N₂O₆ 2-nitrobenzyl dihydropyridine Calcium channel blockade; hypertension

Research Findings and Implications

  • Synthetic Flexibility : Compounds like 4-(piperidin-1-yl)aniline (precursor to histamine H3 antagonists) demonstrate the feasibility of modifying the piperidine core for diverse applications .
  • Thermodynamic Behavior : Studies on Nifedipine’s solubility in mixed solvents suggest that similar methods could optimize formulations for this compound derivatives.
  • Biological Activity : The lipophilic 2,3-dimethylbenzyl group may enhance CNS penetration compared to polar analogs like 4-(3,4-dimethoxyphenyl)piperidine, making it a candidate for neurological drug development .

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